molecular formula C21H20F3N5OS B11383205 6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11383205
M. Wt: 447.5 g/mol
InChI Key: WWWPBXUYFAKFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzohydrazide with 2-phenyl-3-propyl-1,3,4-thiadiazole-5-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazolothiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .

Properties

Molecular Formula

C21H20F3N5OS

Molecular Weight

447.5 g/mol

IUPAC Name

6-phenyl-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H20F3N5OS/c1-2-7-16-26-27-20-29(16)28-17(13-8-4-3-5-9-13)18(31-20)19(30)25-15-11-6-10-14(12-15)21(22,23)24/h3-6,8-12,17-18,28H,2,7H2,1H3,(H,25,30)

InChI Key

WWWPBXUYFAKFAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.